molecular formula C10H8N2O3 B2992886 2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid CAS No. 857759-75-2

2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid

Cat. No. B2992886
CAS RN: 857759-75-2
M. Wt: 204.185
InChI Key: KYSDYCHHXOVJMP-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-3H-quinazoline-6-carboxylic acid is a heterocyclic amino acid that has attracted significant attention due to its potential applications in various fields of research and industry. Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) 1, or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) 2 .


Synthesis Analysis

The first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction . It was also prepared from 2-carboxylate derivatives by a decarboxylation reaction . The most common approach involves amidation of 2-aminobenzoic acid derivatives . As an example, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates which underwent cyclization by treatment with acetic anhydride under reflux afforded the benzoxazin-4-ones .


Molecular Structure Analysis

Quinazoline is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) 1, or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) 2 .


Chemical Reactions Analysis

Chemical reactions of 4(3H)-quinazolinone derivatives include the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents . The 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

2-Methyl-4-oxo-3H-quinazoline-6-carboxylic acid and its derivatives are involved in various synthetic routes, contributing to the development of chemotherapeutic agents and compounds with potential biological activities. For instance, the reaction of hydroxyglycine with 2-aminobenzophenones leads to 1,2-dihydro-4-phenyl-quinazoline-2-carboxylic acids, which can be converted into quinazoline derivatives through rearrangement and oxidation. This process is significant for the synthesis of compounds with potential pharmacological properties (Hoefnagel et al., 1993). Additionally, a new route for the synthesis of (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids and their esters has been developed, showcasing the versatility of quinazoline derivatives in synthetic chemistry (Süsse & Johne, 1985).

Antimicrobial and Antiallergy Activities

Quinazoline derivatives exhibit significant biological activities, including antimicrobial and antiallergy properties. For example, substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids have been prepared and evaluated as antiallergy agents, with some analogues showing oral activity superior to existing treatments (Schwender et al., 1979). In another study, novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and screened as antimicrobial agents, demonstrating significant activity against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977).

Photocatalytic and Electrochemical Properties

Quinazoline derivatives also find applications in photocatalytic and electrochemical studies. For instance, octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand have shown better electrocatalytic activities, including the reduction of inorganic bromate, nitrite, and hydrogen peroxide, and the oxidation of ascorbic acid. These complexes also exhibit photocatalytic properties for degrading organic dyes, highlighting their potential in environmental remediation and catalysis (Li et al., 2020).

properties

IUPAC Name

2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-5-11-8-3-2-6(10(14)15)4-7(8)9(13)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSDYCHHXOVJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C(=O)O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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